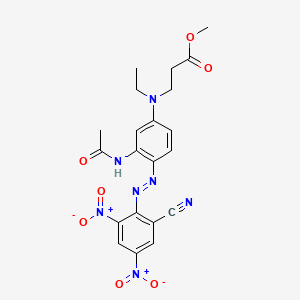
2-Hexyldecyl octylether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyldecyl octylether is an organic compound with the molecular formula C24H50O. It is a long-chain ether, characterized by its high molecular weight and hydrophobic nature. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexyldecyl octylether can be synthesized through the etherification of 2-hexyldecanol with octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with the alcohol to form the ether.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Hexyldecyl octylether primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ether to form corresponding aldehydes or carboxylic acids.
Major Products:
Substitution Reactions: The major products are typically halogenated ethers.
Oxidation Reactions: The major products include aldehydes and carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
2-Hexyldecyl octylether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a surfactant in various biological assays and experiments.
Medicine: The compound is explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is utilized in the formulation of lubricants, detergents, and emulsifiers.
Mechanism of Action
The mechanism by which 2-Hexyldecyl octylether exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. It can disrupt lipid bilayers, making it useful in applications that require the solubilization of hydrophobic compounds. The molecular targets include lipid membranes and hydrophobic proteins, where it can alter their structure and function.
Comparison with Similar Compounds
- Hexadecyl octyl ether
- 2-Hexyl-1-decanol
- Hexyl octyl ether
Comparison: 2-Hexyldecyl octylether is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Compared to similar compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific industrial and research applications.
Properties
CAS No. |
67580-38-5 |
|---|---|
Molecular Formula |
C24H50O |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
7-(octoxymethyl)pentadecane |
InChI |
InChI=1S/C24H50O/c1-4-7-10-13-15-18-21-24(20-17-12-9-6-3)23-25-22-19-16-14-11-8-5-2/h24H,4-23H2,1-3H3 |
InChI Key |
SSWXHJLTOHVGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



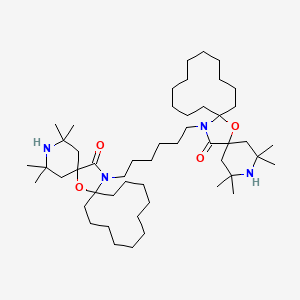




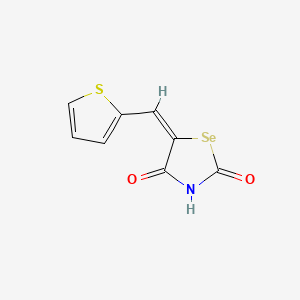
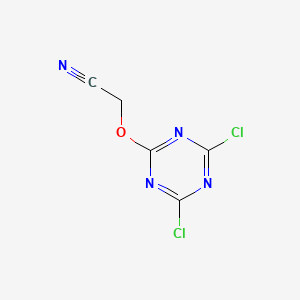
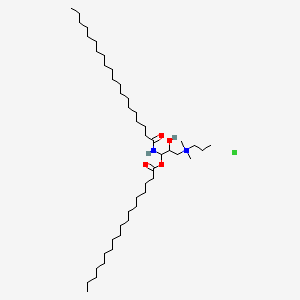

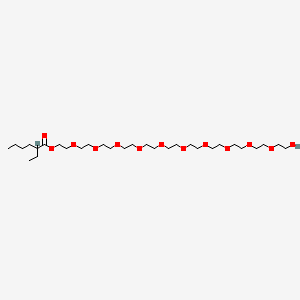

![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
